molecular formula C22H22N4O2 B12921671 1,1'-(5,5'-Diphenyl-3,3',4,4'-tetrahydro-2h,2'h-3,3'-bipyrazole-2,2'-diyl)diethanone CAS No. 27825-09-8

1,1'-(5,5'-Diphenyl-3,3',4,4'-tetrahydro-2h,2'h-3,3'-bipyrazole-2,2'-diyl)diethanone

Cat. No.: B12921671
CAS No.: 27825-09-8
M. Wt: 374.4 g/mol
InChI Key: URGLOQXDUSAPAI-UHFFFAOYSA-N
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Description

1,1’-(5,5’-Diphenyl-3,3’,4,4’-tetrahydro-2H,2’H-[3,3’-bipyrazole]-2,2’-diyl)diethanone is a complex organic compound featuring a bipyrazole core with diphenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(5,5’-Diphenyl-3,3’,4,4’-tetrahydro-2H,2’H-[3,3’-bipyrazole]-2,2’-diyl)diethanone typically involves the alkylation of a bipyrazole precursor with bromoacetone in a mixture of acetone and water in the presence of sodium bicarbonate . This reaction yields a hygroscopic product that can be further purified and characterized using standard techniques such as NMR and infrared spectroscopy.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification and characterization protocols.

Chemical Reactions Analysis

Types of Reactions

1,1’-(5,5’-Diphenyl-3,3’,4,4’-tetrahydro-2H,2’H-[3,3’-bipyrazole]-2,2’-diyl)diethanone can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Halogenation or nitration reactions can be performed using reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Bromine in carbon tetrachloride for halogenation; nitric acid for nitration.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism by which 1,1’-(5,5’-Diphenyl-3,3’,4,4’-tetrahydro-2H,2’H-[3,3’-bipyrazole]-2,2’-diyl)diethanone exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological responses, such as inhibition of enzyme activity or modulation of signal transduction pathways. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1’-(5,5’-Diphenyl-3,3’,4,4’-tetrahydro-2H,2’H-[3,3’-bipyrazole]-2,2’-diyl)diethanone is unique due to its specific bipyrazole core and diphenyl substituents, which confer distinct chemical and physical properties. These properties make it a valuable compound for various research applications, particularly in the development of new materials and therapeutic agents.

Properties

CAS No.

27825-09-8

Molecular Formula

C22H22N4O2

Molecular Weight

374.4 g/mol

IUPAC Name

1-[3-(2-acetyl-5-phenyl-3,4-dihydropyrazol-3-yl)-5-phenyl-3,4-dihydropyrazol-2-yl]ethanone

InChI

InChI=1S/C22H22N4O2/c1-15(27)25-21(13-19(23-25)17-9-5-3-6-10-17)22-14-20(24-26(22)16(2)28)18-11-7-4-8-12-18/h3-12,21-22H,13-14H2,1-2H3

InChI Key

URGLOQXDUSAPAI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C(CC(=N1)C2=CC=CC=C2)C3CC(=NN3C(=O)C)C4=CC=CC=C4

Origin of Product

United States

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